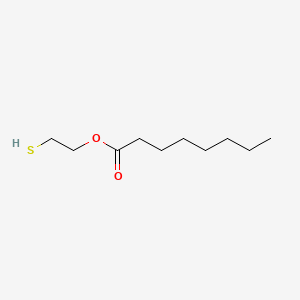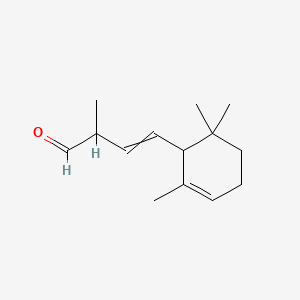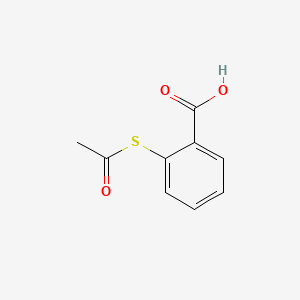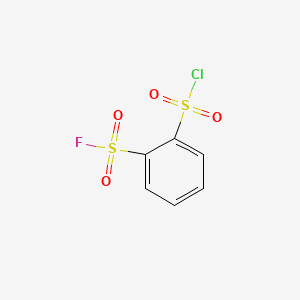
ISO-AMYL-CROTONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ISO-AMYL-CROTONATE, also known as isopentyl 3-methyl-2-butenoate, is an organic compound with the molecular formula C10H18O2. It is an ester derived from 2-butenoic acid and 3-methylbutanol. This compound is known for its fruity aroma and is used in various applications, including flavoring and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 3-methylbutyl ester typically involves the esterification of 2-butenoic acid with 3-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of 2-butenoic acid, 3-methylbutyl ester can be achieved through a similar esterification process. Large-scale production involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
ISO-AMYL-CROTONATE undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-butenoic acid and 3-methylbutanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: 2-butenoic acid and 3-methylbutanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
ISO-AMYL-CROTONATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the flavor and fragrance industry due to its fruity aroma.
Mécanisme D'action
The mechanism of action of 2-butenoic acid, 3-methylbutyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
ISO-AMYL-CROTONATE can be compared with other similar esters, such as:
2-Butenoic acid, 2-methyl-, 3-methylbutyl ester: Similar structure but with a different substitution pattern.
2-Butenoic acid, 3-methyl-, ethyl ester: Similar ester but with an ethyl group instead of a 3-methylbutyl group.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the variations in their structures.
Propriétés
Numéro CAS |
25415-77-4 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-methylbutyl (E)-but-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+ |
Clé InChI |
JAVOYFHBJFLMRQ-SNAWJCMRSA-N |
SMILES |
CC=CC(=O)OCCC(C)C |
SMILES isomérique |
C/C=C/C(=O)OCCC(C)C |
SMILES canonique |
CC=CC(=O)OCCC(C)C |
Key on ui other cas no. |
25415-77-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[p-(Hexyloxy)phenyl]propionic acid](/img/structure/B1618196.png)













